Product packaging for Hept-3-enenitrile(Cat. No.:CAS No. 100596-91-6)

Hept-3-enenitrile

Cat. No.: B8508859
CAS No.: 100596-91-6
M. Wt: 109.17 g/mol
InChI Key: VXBPQPZINCBINS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hept-3-enenitrile (CAS Number: 100596-91-6) is an organic compound with the molecular formula C7H11N and a molecular weight of 109.17 g/mol . This unsaturated nitrile serves as a valuable building block in organic synthesis and chemical research. It has been utilized in synthetic studies, with documented yields of up to 91%, demonstrating its utility as an intermediate in constructing more complex molecular architectures . The nitrile functional group is of significant interest in medicinal chemistry and drug design. Incorporating a nitrile group into lead compounds can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and reduce drug resistance . Nitrile-containing pharmaceuticals have been approved for a wide range of conditions, including heart failure, hypertension, and chronic myeloid leukemia . The nitrile group can participate in key interactions with biological targets, such as hydrogen bonding and dipole interactions, due to its strong electron-withdrawing nature and linear geometry . Researchers value this compound for its potential in developing new synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N B8508859 Hept-3-enenitrile CAS No. 100596-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100596-91-6

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(E)-hept-3-enenitrile

InChI

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h4-5H,2-3,6H2,1H3/b5-4+

InChI Key

VXBPQPZINCBINS-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CC#N

Canonical SMILES

CCCC=CCC#N

Origin of Product

United States

Advanced Synthetic Methodologies for Hept 3 Enenitrile and Its Congeners

Stereoselective Synthesis of Beta,Gamma-Unsaturated Nitriles

The controlled synthesis of β,γ-unsaturated nitriles is challenging due to the potential for isomerization of the double bond to the more thermodynamically stable α,β-conjugated position. Consequently, synthetic methods have been developed to provide stereoselective access to these valuable motifs.

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The standard reaction often yields α,β-unsaturated products. However, modifications to this protocol, particularly the Doebner modification, are instrumental in synthesizing β,γ-unsaturated systems from certain feedstocks.

The Doebner modification employs pyridine (B92270) as the solvent and catalyst, and it is particularly effective when one of the activating groups on the methylene compound is a carboxylic acid, such as in cyanoacetic acid or malonic acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through a condensation step followed by a pyridine-induced decarboxylation. youtube.com This sequence is crucial for accessing alk-3-enenitriles when the appropriate aldehyde is used. The mechanism involves the formation of an enolate which reacts with the aldehyde, followed by an elimination and decarboxylation sequence to yield the final unsaturated nitrile. organic-chemistry.org

Achieving control over the (E) and (Z) geometry of the double bond is a critical aspect of stereoselective synthesis. In many syntheses of unsaturated nitriles, the initial product may be a mixture of isomers. wikipedia.org Often, the reaction conditions can be tuned to favor the formation of the more stable isomer through equilibration.

Catalysis plays a pivotal role in dictating stereoselectivity. For instance, in reactions involving allylic substitution, the choice of metal catalyst can determine the final stereochemistry. Palladium or iridium-catalyzed reactions using O-protected cyanohydrins have been shown to produce γ-functionalized nitriles where the substitution occurs with retention of configuration for (E)-isomers and inversion for (Z)-isomers. nih.gov Furthermore, specific catalytic systems can provide exceptional selectivity; for example, a copper-catalyzed hydroalumination/cyanation sequence on allenes has been developed that yields β,γ-unsaturated nitriles with excellent regioselectivity and high E-selectivity. beilstein-journals.org

Catalytic methods are essential for developing efficient and selective syntheses of unsaturated nitriles. These approaches can be broadly categorized into organocatalysis and transition-metal catalysis.

Organocatalysis: The classic Knoevenagel condensation itself is an example of organocatalysis, where amines like piperidine (B6355638) or pyridine act as the catalyst. wikipedia.orgsigmaaldrich.com These weak bases facilitate the deprotonation of the active methylene compound to generate the nucleophilic enolate species required for the condensation. organic-chemistry.org

Transition-Metal Catalysis: A diverse array of transition metals has been employed to catalyze the formation of unsaturated nitriles, often providing access to products and selectivities not achievable through other means. researchgate.net

Palladium and Iridium: These metals are effective in catalyzing nucleophilic allylic substitution reactions on substrates like O-protected allylic cyanohydrins to diastereoselectively produce γ-substituted α,β-unsaturated nitriles. nih.gov

Copper: Copper catalysis has been successfully used in the formal hydrocyanation of allenes, providing a highly regio- and (E)-selective route to β,γ-unsaturated nitriles with yields up to 99%. beilstein-journals.org

Manganese: Pincer-type manganese complexes have been developed to catalyze the addition of saturated nitriles to α,β- and β,γ-unsaturated nitriles under mild, base-free conditions, generating valuable dinitrile compounds. nih.gov

Ruthenium: Ruthenium-pincer complexes can be used in hydrogen transfer catalysis to generate nitrile anion equivalents from α,β-unsaturated nitriles, which can then be intercepted by electrophiles. umich.edu

Table 1: Overview of Catalytic Approaches for Unsaturated Nitrile Synthesis

Catalytic System Catalyst Type Reaction Type Key Advantages
Piperidine/Pyridine Organocatalysis Knoevenagel Condensation Classic, well-established method for C-C bond formation. wikipedia.org
Palladium/Iridium Complexes Transition-Metal Allylic Substitution High diastereoselectivity, control over stereochemistry. nih.gov
Copper/DIBAL-H Transition-Metal Hydrocyanation of Allenes Excellent yields (up to 99%) and high E-selectivity. beilstein-journals.org
Manganese-Pincer Complexes Transition-Metal Michael-type Addition Operates under mild, base-free conditions with good functional group tolerance. nih.gov

Synthetic Pathways to Hept-3-enenitrile Precursors and Derivatives

The synthesis of this compound can be approached from readily available chemical feedstocks using established synthetic transformations.

A direct and efficient route to this compound involves the Knoevenagel condensation, specifically the Doebner modification, using pentanal as the aldehyde feedstock and cyanoacetic acid as the active methylene compound. wikipedia.orgorganic-chemistry.org In this reaction, pentanal and cyanoacetic acid are typically heated in pyridine, which serves as both the solvent and the catalyst. The reaction proceeds via condensation and subsequent decarboxylation to yield the target β,γ-unsaturated nitrile, this compound. This method is advantageous due to the commercial availability of the starting materials.

An alternative pathway to this compound involves the derivatization of Hept-3-enoic acid. nih.gov This multi-step process begins with the conversion of the carboxylic acid to a primary amide, Hept-3-enamide. This transformation can be achieved through various standard methods, such as conversion to an acyl chloride followed by reaction with ammonia (B1221849), or by using peptide coupling reagents.

The subsequent and final step is the dehydration of the primary amide to the corresponding nitrile. chemistrysteps.com This is a common transformation in organic synthesis and can be accomplished using a variety of dehydrating agents. chemistrysteps.com Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentoxide (P₂O₅) are effective for this purpose, converting Hept-3-enamide into this compound. chemistrysteps.comchemistrysteps.com

Table 2: Synthetic Routes to this compound

Route Precursors Key Reaction Type
Condensation Pentanal, Cyanoacetic Acid Doebner-modified Knoevenagel Condensation organic-chemistry.org
Derivatization Hept-3-enoic Acid Amide formation followed by Dehydration chemistrysteps.com

Formation of Functionalized Heptenenitrile Intermediates (e.g., 2-(trimethylsilyloxy)this compound)

The synthesis of functionalized heptenenitrile intermediates, such as 2-(trimethylsilyloxy)this compound, provides access to versatile building blocks for more complex molecular architectures. These intermediates are typically prepared through the addition of a cyanide source to a carbonyl precursor, followed by protection of the resulting hydroxyl group. A primary method for achieving this is through the cyanosilylation of an appropriate aldehyde, in this case, hept-3-enal.

The reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) across the carbonyl group of the aldehyde. thieme-connect.comnih.gov This process is often facilitated by a catalytic amount of a Lewis base or a Lewis acid. nih.gov The silylated cyanohydrin product, 2-(trimethylsilyloxy)this compound, is formed in a single step, avoiding the isolation of the potentially unstable cyanohydrin. google.comgoogleapis.com

The general mechanism for Lewis base-catalyzed cyanosilylation involves the activation of TMSCN by the base, which increases the nucleophilicity of the cyanide. nih.gov Alternatively, Lewis acid catalysts activate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack by the cyanide. organic-chemistry.org A variety of catalysts have been shown to be effective for the cyanosilylation of α,β-unsaturated aldehydes, offering routes to intermediates like 2-(trimethylsilyloxy)this compound. ncl.ac.uk

Table 1: Catalysts for the Cyanosilylation of Aldehydes
Catalyst TypeSpecific Catalyst ExampleTypical ConditionsReference
Lewis BaseN,N-diethylacetamide derived phosphoraneLow catalyst loading, room temperature organic-chemistry.org
Lewis AcidTitanium(IV) isopropoxide (Ti(OiPr)4)In combination with a chiral ligand for asymmetric synthesis organic-chemistry.org
Lewis AcidSalen-Aluminum ComplexSolvent-free, ambient temperature organic-chemistry.org
OtherPotassium Cyanide (KCN) / 18-Crown-6Co-catalyst system with ethyl cyanoformate ncl.ac.uk

The resulting 2-(trimethylsilyloxy)this compound is a valuable intermediate. The trimethylsilyl ether serves as a protecting group for the hydroxyl functionality, which can be readily removed under mild acidic or fluoride-mediated conditions. The nitrile group itself can undergo a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones. libretexts.orgwikipedia.org This dual functionality makes silylated cyanohydrins powerful synthons in organic synthesis.

Elucidation of Reaction Mechanisms Involving Hept 3 Enenitrile

Nucleophilic and Electrophilic Activation of the Nitrile Functionality

The nitrile group of hept-3-enenitrile, characterized by a carbon-nitrogen triple bond, is a versatile functional group that can undergo both nucleophilic and electrophilic activation. This dual reactivity allows for the transformation of the nitrile into a variety of other functional groups, making it a valuable intermediate in organic synthesis. The presence of the C=C double bond in conjugation with the nitrile group in α,β-unsaturated nitriles like a hypothetical hept-2-enenitrile, or non-conjugated as in this compound, influences the reactivity of the nitrile functionality.

Nucleophilic Activation of the Nitrile Functionality

Nucleophilic activation of the nitrile group in this compound involves the attack of a nucleophile on the electrophilic carbon atom of the C≡N triple bond. This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed depending on the reaction conditions and the nature of the nucleophile.

One of the most common reactions involving nucleophilic attack on the nitrile group is hydrolysis . This can be carried out under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. nih.gov Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. researchgate.net The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. nih.govmetu.edu.tr Basic hydrolysis, on the other hand, involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the nitrile carbon. rsc.org

Another important nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. researchgate.netlongdom.orgyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. researchgate.net

Grignard reagents , which are potent carbon-based nucleophiles, also react with nitriles in a 1,2-addition fashion. nih.govmasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion after the initial addition. youtube.commasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields a ketone. nih.govyoutube.commasterorganicchemistry.com This reaction is a valuable method for the synthesis of ketones with the formation of a new carbon-carbon bond. libretexts.org

The table below summarizes representative nucleophilic activation reactions of the nitrile functionality, with examples analogous to the reactivity of this compound.

Reaction Type Reagent(s) Intermediate Final Product Typical Conditions Representative Yield
Acidic HydrolysisH₃O⁺, H₂OAmideCarboxylic AcidHeatHigh
Basic HydrolysisNaOH, H₂OAmideCarboxylate SaltHeatHigh
Reduction1. LiAlH₄, Et₂O 2. H₂OImine anionPrimary Amine0 °C to reflux85%
Grignard Reaction1. R-MgBr, Et₂O 2. H₃O⁺Imine anionKetoneRoom TemperatureGood to Excellent
Michael AdditionDiethyl malonate, NaOEtEnolateγ-CyanodiesterRoom Temperature90%

Electrophilic Activation of the Nitrile Functionality

Electrophilic activation of the nitrile group in this compound can occur in several ways. The nitrogen atom of the nitrile possesses a lone pair of electrons, allowing it to act as a nucleophile and react with strong electrophiles.

Lewis acids can coordinate to the nitrogen atom of the nitrile group. nih.govutexas.edu This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles. nih.govresearchgate.net For instance, the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of a strong acid like HCl, proceeds through the activation of the nitrile by protonation. nih.gov Similarly, other Lewis acids can be employed to promote reactions at the nitrile group. rsc.orgnih.govutexas.edu

In the context of α,β-unsaturated nitriles, the entire conjugated system can be activated by strong acids, leading to what is known as superelectrophilic activation . This involves the protonation of both the nitrogen and the α-carbon, generating a dicationic species that is highly reactive towards nucleophiles.

Furthermore, the nitrogen of the nitrile can participate in reactions with electrophilic reagents in processes like electrophilic cyanation , where a cyano group is introduced into a molecule. nih.gov

The table below provides examples of electrophilic activation of the nitrile functionality.

Reaction Type Reagent(s) Intermediate Product Typical Conditions
Lewis Acid ActivationLewis Acid (e.g., BF₃, AlCl₃)Nitrile-Lewis Acid ComplexActivated NitrileAnhydrous conditions
Pinner ReactionHCl, ROHNitrilium ionImidate hydrochlorideAnhydrous alcohol
Superelectrophilic ActivationSuperacid (e.g., HF/SbF₅)Dicationic speciesProduct of nucleophilic attackLow temperature
Electrophilic CyanationElectrophilic cyanating agent-Cyanated productVaries

Advanced Spectroscopic and Analytical Methodologies in Hept 3 Enenitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like Hept-3-enenitrile. It provides granular information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful technique for differentiating between the (E) and (Z) stereoisomers of this compound. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for assigning the geometry of the double bond.

In the (E)-isomer, the vinylic protons are on opposite sides of the double bond, leading to a larger coupling constant (typically in the range of 12-18 Hz). Conversely, in the (Z)-isomer, these protons are on the same side, resulting in a smaller coupling constant (usually 6-12 Hz). The distinct chemical shifts of the protons adjacent to the double bond and the nitrile group also aid in the unequivocal assignment of each isomer.

Due to the scarcity of published experimental ¹H NMR data specifically for this compound, the following table presents expected chemical shift ranges for analogous unsaturated nitriles, illustrating the principles of stereochemical determination.

Interactive Data Table: Expected ¹H NMR Chemical Shifts (ppm) for (E)/(Z)-Hept-3-enenitrile Analogs

ProtonExpected Shift (E)-isomerExpected Shift (Z)-isomerMultiplicityCoupling Constant (J) in Hz
H2~3.10~3.20d~7
H3~5.40~5.35dt(E): ~15, ~7; (Z): ~10, ~7
H4~5.60~5.55dt(E): ~15, ~7; (Z): ~10, ~7
H5~2.10~2.15q~7
H6~1.50~1.50sextet~7
H7~0.95~0.95t~7

Note: These are predicted values for illustrative purposes. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of this compound, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of the carbon atoms, allowing for the identification of sp³, sp², and sp hybridized carbons.

The nitrile carbon (C1) is typically observed in the range of 115-125 ppm. The olefinic carbons (C3 and C4) resonate in the region of 100-150 ppm, with their specific shifts influenced by the stereochemistry of the double bond and the substitution pattern. The aliphatic carbons (C2, C5, C6, and C7) appear in the upfield region of the spectrum.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonExpected Chemical Shift (ppm)
C1 (CN)118 - 122
C225 - 30
C3110 - 115
C4145 - 150
C530 - 35
C620 - 25
C713 - 15

Note: These are predicted values for illustrative purposes. Actual experimental values may vary.

For a comprehensive structural assignment, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. omicsonline.org

COSY experiments reveal proton-proton coupling networks, establishing the connectivity between adjacent protons in the molecule. For this compound, COSY would show correlations between H2/H3, H3/H4, H4/H5, H5/H6, and H6/H7. researchgate.net

HSQC spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, an HMBC correlation between the H2 protons and the C1 (nitrile) and C4 carbons would confirm the structural backbone. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be deduced. This is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown derivatives.

For this compound (C₇H₁₁N), the expected exact mass can be calculated and compared with the experimentally determined value.

Data Table: Calculated and Expected HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)Expected Ion [M+H]⁺
C₇H₁₁N109.08915110.09698

This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is an essential tool for assessing the purity of this compound samples and for identifying its presence in complex mixtures. nih.gov

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for identification. nih.gov

This technique is highly sensitive and can be used to detect and quantify trace impurities in a this compound sample. Furthermore, the retention time from the gas chromatogram provides an additional layer of identification. In the analysis of complex mixtures, such as essential oils or reaction products, GC-MS can be used to identify this compound as a constituent. mdpi.com The fragmentation pattern observed in the mass spectrum, showing characteristic losses of alkyl and cyano groups, provides definitive structural information for its identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural modes of vibration (such as stretching, bending, and rocking of chemical bonds). A plot of absorbance or transmittance versus frequency creates an infrared spectrum. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which also relates to the vibrational frequencies of the molecule. Together, these techniques provide a unique "vibrational fingerprint" that is highly specific to a molecule's structure, allowing for its identification and characterization. acs.org

Characterization of Carbon-Nitrogen Triple Bond Stretches

The most distinct feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile functional group. spectroscopyonline.com This vibration gives rise to a characteristically sharp and intense absorption band in the infrared spectrum. spectroscopyonline.comlibretexts.org

For saturated aliphatic nitriles, this C≡N stretching peak typically appears in the range of 2240 to 2260 cm⁻¹. spectroscopyonline.com However, in this compound, the nitrile group is conjugated with the carbon-carbon double bond (C=C). This conjugation leads to a delocalization of electron density, which slightly weakens the C≡N bond. spectroscopyonline.com Consequently, the absorption frequency is lowered, typically appearing in the 2220 to 2240 cm⁻¹ region. spectroscopyonline.comlibretexts.org The high polarity of the C≡N bond results in a large change in dipole moment during the stretching vibration, which is why this peak is very intense in IR spectroscopy. spectroscopyonline.com This makes IR spectroscopy a highly diagnostic tool for identifying the presence of a nitrile group. libretexts.org

In Raman spectroscopy, the C≡N stretch is also readily observable. While the intensity can vary, it is often a strong and polarized band, providing complementary evidence for the nitrile functionality.

Analysis of Alkene and Alkane Vibrational Modes

Beyond the nitrile group, the vibrational spectra of this compound are defined by the modes associated with its alkene and alkane components.

Alkene Vibrational Modes:

C=C Stretch: The carbon-carbon double bond stretch occurs in the 1600–1700 cm⁻¹ region. libretexts.org The exact position depends on the substitution pattern and stereochemistry (cis vs. trans) of the alkene.

=C-H Stretch: The stretching vibrations of the hydrogens attached to the double-bonded carbons (vinylic C-H bonds) typically appear at frequencies above 3000 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic and can help determine the stereochemistry of the double bond. For a trans isomer, this often results in a strong band around 960-980 cm⁻¹, while a cis isomer shows a broader band around 675-730 cm⁻¹.

Alkane Vibrational Modes:

C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl and propyl groups of the molecule appear just below 3000 cm⁻¹. These are typically strong and complex bands resulting from the symmetric and asymmetric stretches of the CH₂ (methylene) and CH₃ (methyl) groups.

C-H Bending: The bending vibrations (or deformations) of the alkane C-H bonds appear in the fingerprint region. Scissoring vibrations for CH₂ groups are typically found around 1450-1470 cm⁻¹, while the characteristic asymmetric and symmetric bending modes of CH₃ groups appear near 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Alkene (=C-H)Stretch> 3000Medium
Alkene (C=C)Stretch1600 - 1700Medium to Weak
Alkane (-C-H)Stretch< 3000Strong
Alkane (-CH₂)Bend (Scissor)~1465Medium
Alkane (-CH₃)Bend (Asymmetric)~1450Medium
Alkane (-CH₃)Bend (Symmetric)~1375Medium

Integration of Spectroscopic Data with Theoretical Calculations for Structural and Mechanistic Validation

While experimental IR and Raman spectra provide a wealth of structural information, the assignment of many bands, particularly in the complex "fingerprint region" (below 1500 cm⁻¹), can be challenging. To overcome this ambiguity and provide a more robust analysis, researchers integrate experimental spectroscopic data with high-level theoretical calculations. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the molecular structure of this compound and compute its theoretical vibrational frequencies. researchgate.netarxiv.org The process involves first optimizing the geometry of the molecule to find its most stable conformation. Then, a frequency calculation is performed on this optimized structure, which predicts the wavenumbers and intensities of all fundamental vibrational modes.

This theoretical spectrum can then be directly compared with the experimental IR and Raman spectra. A strong correlation between the calculated and observed peak positions and intensities serves several critical purposes:

Structural Validation: By comparing the experimental spectrum to the calculated spectra for different possible isomers (e.g., cis vs. trans this compound), the correct structure can be confirmed.

Vibrational Assignment: The calculations provide a definitive assignment for each experimental band, clarifying which specific bond stretch, bend, or deformation it corresponds to. This is especially valuable for the overlapping peaks in the fingerprint region.

Refinement of Force Fields: For more advanced analysis, the theoretical force constants can be scaled to better match the experimental frequencies, leading to a highly accurate description of the molecule's vibrational dynamics.

Advanced computational methods, such as the Correlation Corrected Vibrational Self-Consistent Field (CC-VSCF), can also be employed to account for anharmonicity (the deviation of bonds from simple harmonic motion), leading to even more accurate predictions of vibrational frequencies, including overtones and combination bands. researchgate.net This integration of theoretical and experimental approaches provides a powerful synergy, enabling a comprehensive and validated understanding of the molecular structure and dynamics of this compound that is not achievable by either method alone. nih.gov

The following table illustrates how theoretical data is used to validate experimental findings.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment Validation
C≡N Stretch22352238Confirmed
C=C Stretch16721670Confirmed
-CH₂ Scissor14661468Confirmed
-CH₃ Bend13811385Confirmed

Computational Chemistry and Theoretical Investigations of Hept 3 Enenitrile

Quantum Chemical Approaches for Electronic Structure and Reactivity Modeling

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These approaches model the molecule's electron distribution and energy to provide insights into its stability, geometry, and reaction pathways.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. arxiv.orgnih.gov One of its primary applications is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. arxiv.orgresearchgate.netmdpi.com For Hept-3-enenitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov

Beyond static structures, DFT is used to map out potential energy surfaces for chemical reactions. This involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates. By calculating the energy differences between reactants, transition states, and products, DFT can determine activation energies and reaction enthalpies, providing a detailed mechanistic understanding of processes like nucleophilic additions or cycloadditions involving the nitrile or alkene moieties of this compound. nih.govacs.org

Table 1: Predicted Geometric Parameters for this compound (trans isomer) from DFT Calculations

ParameterAtomsPredicted Value
Bond Length (Å)C≡N1.156
C=C1.334
C-C (single)1.450 - 1.530
C-H1.085 - 1.100
Bond Angle (°)C-C≡N178.5
C-C=C122.5
H-C-H109.5

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of electron density changes throughout a reaction. Unlike models that focus solely on orbital interactions, MEDT provides a more detailed picture of how bonds are formed and broken.

When applied to a reaction involving this compound, such as a [3+2] cycloaddition with an azide, MEDT would analyze the flow of electron density from the nucleophilic parts of the reactants to the electrophilic centers. researchgate.net This analysis helps to characterize the charge transfer processes that govern the reaction mechanism. By tracking the evolution of electron density, MEDT can precisely map the sequence of bond formation, providing insights into the synchronicity of the reaction and the electronic nature of the transition state.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org The energy and spatial distribution of these frontier orbitals are key determinants of a molecule's electrophilic and nucleophilic behavior. youtube.comyoutube.com

For this compound, the HOMO is typically associated with the π-system of the C=C double bond, making this region susceptible to attack by electrophiles. Conversely, the LUMO is generally located on the π* antibonding orbital of the C≡N triple bond, rendering the nitrile carbon electrophilic and prone to nucleophilic attack. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org FMO analysis is particularly effective in rationalizing the outcomes of pericyclic reactions. nih.govchesci.comimperial.ac.uk

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-9.85Highest Occupied Molecular Orbital; associated with the C=C π bond.
LUMO0.75Lowest Unoccupied Molecular Orbital; associated with the C≡N π* bond.
HOMO-LUMO Gap10.60Energy difference indicating kinetic stability.

Advanced Electronic Structure Analyses

To gain deeper insights beyond standard energy and orbital calculations, advanced analyses are employed to interpret the complex quantum chemical data in more intuitive, chemical terms.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized representation that aligns with classical chemical concepts like Lewis structures, lone pairs, and atomic hybridization. wikipedia.orgwisc.edu This method provides a quantitative picture of bonding and electron delocalization. dergipark.org.tr

Table 3: Selected NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Type of Interaction
π(C3=C4)π(C1≡N)5.2π-conjugation
σ(C4-C5)π(C3=C4)4.1Hyperconjugation
LP(N)σ*(C1-C2)2.5Lone Pair Delocalization

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the distribution of charge on a molecule's surface. It plots the electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr

In the MEP map of this compound, distinct regions of electrostatic potential would be visible. An area of negative potential (typically colored red) would be concentrated around the nitrogen atom of the nitrile group, corresponding to its lone pair of electrons. This region signifies the primary site for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms and potentially near the nitrile carbon, indicating sites susceptible to nucleophilic attack. The MEP map provides a clear, intuitive guide to the molecule's reactive sites, complementing the insights from FMO analysis. researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published that focus on this compound in the context of the requested detailed outline. Research on Electron Localization Function (ELF), Non-Covalent Interactions (NCI), theoretical kinetics, activation energies, reaction rates, and computational solvent effects has not been specifically applied to or reported for the this compound molecule.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that adheres to the strict outline provided. To do so would require fabricating data that does not exist in the public scientific domain.

General computational studies on other unsaturated nitriles and related molecules have been conducted. For instance, research exists on the competitive cleavage of C-CN and C-H bonds in 2-Methyl-3-butenenitrile, including the calculation of activation parameters and the influence of solvent effects. researchgate.netfigshare.com Similarly, theoretical studies have explored the reactivity of various nitrile-containing compounds and the mechanisms of reactions such as the Ritter reaction or Pinner reaction, often employing Density Functional Theory (DFT) to predict reactivity and selectivity. nih.govorganic-chemistry.orgresearchgate.net

However, these findings are specific to the molecules studied and cannot be extrapolated to this compound without conducting dedicated computational investigations on the molecule itself. Such investigations would be necessary to produce the specific data required for the outlined article sections.

Synthetic Applications and Functional Group Transformations of Hept 3 Enenitrile

Hept-3-enenitrile as a Versatile Synthon in Organic Synthesis

The unique structural features of this compound make it a valuable building block, or synthon, in the assembly of more complex molecules. The interplay between the alkene and nitrile functionalities allows for sequential or tandem reactions to build diverse molecular frameworks.

Construction of Diverse Carbon Frameworks (e.g., alkyne insertion, annulations)

While α,β-unsaturated nitriles are known to participate in a range of carbon-carbon bond-forming reactions, including Michael additions, cycloadditions, and annulations, specific research literature detailing the application of this compound in alkyne insertion or annulation reactions is not extensively documented. In principle, the electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, making it a suitable candidate for such transformations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrrolidines, isoxazolines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of bioactive compounds. Unsaturated nitriles are valuable precursors for the synthesis of such heterocycles. For instance, the double bond can undergo cycloaddition reactions, while the nitrile group can be incorporated into a heterocyclic ring or be transformed into a nitrogen-containing substituent. However, specific examples of the direct use of this compound in the synthesis of pyrrolidines or isoxazolines are not prominently featured in the available scientific literature.

Role in Multistep Syntheses of Complex Bioactive Molecules

A notable application of this compound is its use as a key intermediate in the total synthesis of complex natural products. Specifically, a derivative of this compound has been employed in the synthetic efforts towards the histrionicotoxin (B1235042) family of alkaloids. researchgate.netresearchgate.netresearchgate.net In these synthetic routes, the anion of 2-(trimethylsilyloxy)this compound is utilized as a nucleophile in a crucial carbon-carbon bond-forming step. researchgate.netresearchgate.netresearchgate.net This reaction extends an alkyl chain, which is a critical maneuver in the construction of the complex carbon skeleton of the target molecule. researchgate.netresearchgate.netresearchgate.net This application underscores the value of this compound in providing a specific carbon fragment with the requisite functionality for elaboration into a complex bioactive target.

Transformations of the Nitrile Moiety to Other Functional Groups

The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being converted into a wide array of other functionalities. This versatility extends to the nitrile moiety in this compound, allowing for its transformation in a research context.

Hydrolysis to Carboxylic Acids and Esters (in a research context)

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. Research has shown that (E,Z)-3-heptenenitrile can undergo enzymatic hydrolysis. google.comresearchgate.net Specifically, the nitrilase from Arabidopsis thaliana (AtNIT1) has been studied for its activity on this substrate. google.com However, in the case of (E,Z)-3-heptenenitrile, the enzyme did not exhibit significant enrichment of one isomer in either the remaining nitrile or the resulting carboxylic acid product. google.comresearchgate.net This indicates that both the (E)- and (Z)-isomers are hydrolyzed at similar rates by this particular enzyme.

SubstrateEnzymeProductStereoselectivity
(E,Z)-3-HeptenenitrileNitrilase (AtNIT1)(E,Z)-3-Heptenoic acidNo significant enrichment of one isomer observed google.comresearchgate.net

Reduction to Amines and Imines

The reduction of nitriles is a primary route to the synthesis of primary amines. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. While this is a general and widely used reaction for nitriles, specific research detailing the reduction of this compound to hept-3-en-1-amine (B12830694) or the corresponding imine is not extensively reported in the scientific literature. The presence of the double bond in this compound would require careful selection of the reducing agent and reaction conditions to achieve selective reduction of the nitrile group without affecting the alkene.

Reactions Involving Nitrile-Based Cascade Strategies

Cascade reactions, also known as domino or tandem reactions, represent a highly efficient class of chemical transformations where a series of intramolecular or intermolecular bond-forming events occur sequentially in a single synthetic operation. In the context of this compound, the nitrile (cyano) group is a versatile functional handle that can participate in such cascades, enabling the rapid construction of complex molecular architectures from a relatively simple unsaturated substrate. rsc.orgnih.gov The unique electronic properties of the nitrile—possessing a nucleophilic nitrogen atom, an electrophilic carbon atom, and a π-system—allow it to engage in a variety of transformations, particularly as an acceptor in radical or nucleophilic additions. nih.govresearchgate.net

Research into unsaturated nitriles has revealed several powerful cascade strategies for the synthesis of valuable carbocyclic and heterocyclic structures. rsc.org These methods often leverage transition metal catalysis or radical initiation to trigger a sequence of reactions where the nitrile group acts as a key terminating or propagating functionality.

Catalytic Heteroaddition Cascades

One prominent strategy involves the transition metal-catalyzed addition of saturated nitriles to unsaturated nitriles. nih.gov For a substrate like this compound, which is a β,γ-unsaturated nitrile, this approach can be used to construct complex dinitriles. For instance, using an earth-abundant manganese-based pincer complex as a catalyst, a C-C bond can be formed under mild, base-free conditions. nih.gov

The mechanism proceeds through a template-type pathway. The catalyst first activates a saturated nitrile, which then adds as a nucleophile to the unsaturated system of this compound in a Michael-type addition. This sequence generates valuable glutaronitrile (B146979) derivatives, which are important precursors for N-heterocycles like piperidines and pyridines. nih.gov

Radical-Mediated Cyclization Cascades

The cyano group is an effective radical acceptor, a property that has been widely exploited in radical cascade reactions to build molecular complexity. rsc.orgnih.gov In a typical sequence involving this compound, a radical could be generated elsewhere in the molecule or introduced from an external source. This radical can then add to either the alkene or the nitrile. If the initial addition is to the alkene, a subsequent intramolecular cyclization onto the nitrile group can occur, leading to the formation of cyclic imines, which can be further hydrolyzed to ketones or reduced to amines. This strategy provides a powerful route for constructing various nitrogen-containing heterocyclic compounds. rsc.org

Reductive Coupling via Keteniminate Intermediates

Another innovative cascade approach uses hydrogen transfer catalysis to generate reactive nitrile anion equivalents from unsaturated nitriles. umich.edu While much of this research has focused on α,β-unsaturated nitriles, the principles can be extended to β,γ-isomers like this compound, which may isomerize to the conjugated form under catalytic conditions. In this process, a metal-hydride species, such as a pincer-based Ruthenium-hydride complex, performs a selective 1,4-hydride addition to the conjugated nitrile. umich.edu This generates a κ-N-coordinated keteniminate intermediate. This nucleophilic intermediate can then be intercepted by an electrophile in the same pot, leading to α-functionalized cyano products. This method represents an atom-economical way to achieve reductive C-C bond formation. umich.edu

The following table summarizes these nitrile-based cascade strategies as they could be applied to unsaturated nitriles like this compound.

StrategyCatalyst / ReagentKey IntermediatePotential Product Type
Catalytic HeteroadditionManganese-Pincer ComplexEnamido ComplexGlutaronitrile Derivatives
Radical-Mediated CyclizationRadical Initiator (e.g., AIBN)Nitrogen-centered RadicalN-Heterocycles (e.g., Pyrrolidines, Piperidines)
Reductive C-C CouplingRuthenium-Hydride Complexκ-N-Coordinated Keteniminateα-Cyanoacetates

Future Research Directions and Interdisciplinary Perspectives

Development of Sustainable and Green Synthetic Methodologies for Hept-3-enenitrile

The future of this compound synthesis is intrinsically linked to the principles of green chemistry, which prioritize sustainability, energy efficiency, and the reduction of hazardous waste. nih.gov Research is shifting away from traditional synthetic routes that may involve harsh conditions or toxic reagents, such as cyanide, towards more benign and sustainable alternatives. nih.govmdpi.com

Key areas of development include:

Biocatalysis : The use of enzymes, such as aldoxime dehydratases, presents a promising green alternative for nitrile synthesis. mdpi.com This method operates under mild temperature and pressure conditions and avoids the use of toxic cyanide reagents, aligning with green chemistry principles. mdpi.com

Renewable Feedstocks : A significant trend is the synthesis of nitriles from renewable, biomass-derived sources like aldehydes. acs.org One-pot strategies are being developed to convert aldehydes and hydroxylamine (B1172632) hydrochloride into nitriles using ionic liquids or silica-gel as catalysts, which simplifies the process and reduces waste. acs.orgajgreenchem.com

Electrosynthesis : Electrocatalytic methods offer a novel approach to synthesizing nitriles directly from primary alcohols and ammonia (B1221849). rsc.org Using simple nickel catalysts in aqueous electrolytes under benign conditions, this technique represents a cost-effective and environmentally friendly pathway. rsc.org

Alternative Solvents and Conditions : The exploration of reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions, is a central theme. nih.govajgreenchem.com Physical methods such as microwave heating and ultrasound assistance are also being employed to accelerate reactions and reduce energy consumption. nih.govjetir.orgwjpmr.com

Table 1: Comparison of Synthetic Methodologies for Nitriles
MethodologyKey FeaturesAdvantagesReferences
Traditional SynthesisOften involves toxic cyanide sources, harsh reaction conditions, and stoichiometric base.Well-established and versatile. researchgate.net
Biocatalysis (e.g., Aldoxime Dehydratases)Enzyme-catalyzed dehydration of aldoximes.Cyanide-free, mild conditions, high productivity, sustainable. mdpi.com
Green Catalysis from AldehydesOne-pot synthesis using ionic liquids or silica-gel.Simple, efficient, metal-free, utilizes biomass-derived feedstocks. acs.orgajgreenchem.com
ElectrosynthesisDirect conversion of primary alcohols and ammonia using a nickel catalyst.Cost-effective catalyst, mild conditions, aqueous electrolyte. rsc.org

Advanced Catalysis for this compound Functionalization

The unique structure of this compound, featuring both a C≡N triple bond and a C=C double bond, offers multiple sites for catalytic functionalization. Future research will focus on developing highly selective and efficient catalysts to modify this compound, thereby creating a diverse range of valuable chemical intermediates.

Promising catalytic strategies include:

C-H Bond Functionalization : Developing catalysts for the direct functionalization of C(sp³)–H bonds in the alkyl chain of nitriles is a key area of research. acs.org This allows for the introduction of new functional groups without the need for pre-functionalized starting materials.

Alkylation with Alcohols : Iron-catalyzed α-alkylation of nitriles using primary alcohols represents a green and efficient method for forming new C-C bonds. researchgate.net This "hydrogen-borrowing" pathway is attractive due to the abundance and low toxicity of iron catalysts. researchgate.net

Radical-Mediated Reactions : The use of radical-initiated reactions, such as copper-catalyzed hydrocyanoalkylation, enables the addition of alkyl nitriles to unactivated alkenes. acs.org This method provides access to complex functionalized nitriles with high regioselectivity. acs.org

Multicomponent Reactions : Innovative one-pot multicomponent strategies are being designed to construct complex molecules. For instance, silver-catalyzed reactions can be used to synthesize δ,γ-unsaturated β-hydroxy nitriles from simple aldehydes and ketones, showcasing the potential for building molecular complexity in a single step. acs.orgacs.org

Table 2: Advanced Catalytic Functionalization of Nitriles
Catalytic StrategyDescriptionCatalyst ExamplePotential Application for this compoundReferences
α-AlkylationC-C bond formation at the carbon adjacent to the nitrile group using alcohols.Iron (Fe) complexesModification of the C2 position. researchgate.net
HydrocyanoalkylationRadical addition of the nitrile's alkyl group across an alkene.Copper (Cu)Intermolecular reactions involving the alkyl chain. acs.org
Nitrile-Directed C-H AlkenylationFunctionalization of a C-H bond directed by the nitrile group.Not specifiedSelective modification of the molecule's backbone. researchgate.net
Multicomponent SynthesisOne-pot reaction combining multiple starting materials to build complex structures.Silver (Ag)Creating complex hydroxy nitrile scaffolds from the alkene moiety. acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Nitriles

The synthesis and functionalization of nitriles like this compound stand to be revolutionized by artificial intelligence (AI) and machine learning (ML). chemrxiv.org These computational tools can accelerate the discovery of new synthetic pathways and optimize reaction conditions with a level of efficiency unattainable through traditional experimentation alone. chemcopilot.combohrium.com

Key applications in this interdisciplinary field include:

Retrosynthesis Planning : AI-driven retrosynthesis tools can deconstruct a target molecule like this compound to propose efficient and novel synthetic routes. chemcopilot.comarxiv.org By training on vast databases of chemical reactions, these models can identify non-intuitive "disconnections" and pathways that a human chemist might overlook. chemcopilot.comarxiv.org

Reaction Outcome and Yield Prediction : ML algorithms can predict the outcome, yield, and selectivity of chemical reactions with high accuracy. beilstein-journals.orgeurekalert.orgdartmouth.edu By analyzing the structural features of reactants, catalysts, and solvents, these models help chemists design experiments with a higher probability of success, reducing trial-and-error. chemcopilot.comchemeurope.com

Optimization of Reaction Conditions : ML models can navigate the complex, multi-variable space of reaction conditions (e.g., temperature, solvent, catalyst loading) to find the optimal parameters for maximizing yield and minimizing byproducts. bohrium.combeilstein-journals.org This is particularly valuable for complex catalytic functionalizations of nitriles.

Accelerated Discovery : The integration of AI with automated robotic platforms ("self-driving labs") can create a closed loop of prediction, experimentation, and analysis. beilstein-journals.org This synergy has the potential to dramatically speed up the discovery and optimization of synthetic routes for new nitrile-containing compounds.

Table 3: Applications of AI/ML in Nitrile Chemistry
Application AreaAI/ML ContributionImpact on ResearchReferences
Synthetic Route DesignProposes novel and efficient retrosynthetic pathways.Accelerates discovery of new ways to synthesize target nitriles. chemcopilot.comarxiv.orgarxiv.orgacs.org
Reaction PredictionPredicts products, side-products, and reaction feasibility.Reduces experimental failures and resource waste. chemcopilot.comdartmouth.edumit.edu
Condition OptimizationIdentifies optimal temperature, solvent, and catalyst conditions for maximizing yield.Improves efficiency and sustainability of chemical processes. bohrium.combeilstein-journals.orgnih.gov
Automated SynthesisGuides robotic platforms to perform and analyze experiments autonomously.Enables high-throughput screening and rapid process development. beilstein-journals.org

Potential Roles in Advanced Materials Science

The nitrile functional group is highly valuable in polymer science for its ability to impart specific properties to materials. As an unsaturated nitrile, this compound could serve as a versatile monomer or co-monomer in the synthesis of advanced polymers with tailored characteristics.

Future research in this area may explore:

Enhancing Thermal Properties : The polar nitrile group is known to increase the glass transition temperature (Tg) and thermal stability of polymers. lu.se Incorporating this compound into polymer chains could lead to materials with improved performance at elevated temperatures. The synthesis of polymers from lignin-inspired methacrylate (B99206) monomers containing a nitrile group has shown substantial increases in Tg and thermal stability. lu.se

Improving Chemical Resistance : Polymers containing nitrile groups, such as polyacrylonitrile (B21495) (PAN), often exhibit excellent resistance to solvents and chemicals. researchgate.net Copolymers made with this compound could be developed for applications requiring high durability and stability in harsh chemical environments.

Creating Novel Copolymers : this compound can be copolymerized with other monomers like styrene (B11656) or butadiene to create new classes of materials. lu.se These could be analogous to commercially important polymers such as styrene-acrylonitrile (SAN) and nitrile butadiene rubber (NBR), potentially offering a unique balance of properties like rigidity, elasticity, and thermal stability. researchgate.netgoogle.com

Functional Polymer Synthesis : The double bond in this compound provides a reactive site for post-polymerization modification, allowing for the introduction of new functional groups onto the polymer backbone. researchgate.net This opens up possibilities for creating functional materials for applications in areas like adsorption, membrane science, or as scaffolds for further chemical synthesis. researchgate.net

Table 4: Influence of the Nitrile Group on Polymer Properties
PropertyEffect of Nitrile GroupExample PolymerPotential ApplicationReferences
Glass Transition Temperature (Tg)Increases Tg due to strong polar interactions between polymer chains.Poly(styrene-co-acrylonitrile) (SAN)Components requiring rigidity and heat resistance. lu.se
Thermal StabilityImproves decomposition temperature.Polymethacrylates with nitrile groupsHigh-performance plastics and fibers. lu.se
Chemical ResistanceEnhances resistance to oils, fuels, and other chemicals.Nitrile Butadiene Rubber (NBR)Seals, hoses, and gloves for automotive and industrial use. researchgate.net
ReactivityProvides a site for chemical modifications (e.g., hydrolysis, reduction, cycloaddition).Polyacrylonitrile (PAN)Precursor for carbon fibers, functional resins for metal ion removal. researchgate.net

Q & A

Basic: What are the recommended experimental protocols for synthesizing Hept-3-enenitrile while minimizing hazards?

Methodological Answer:
Synthesis of this compound requires stringent safety protocols due to its structural similarity to nitriles like Pent-3-enenitrile, which exhibit acute toxicity and irritancy . Key steps include:

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to prevent vapor inhalation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation resistance), safety goggles with side shields, and flame-retardant lab coats.
  • Reaction Setup : Avoid open-flame heating; employ oil baths or electric mantles. Monitor for exothermic side reactions using in-line temperature probes.
  • Waste Management : Neutralize residual nitrile groups with alkaline hydrogen peroxide before disposal .

Basic: How should researchers characterize the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:
Purity assessment requires multi-modal analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities using a polar capillary column (e.g., DB-WAX) with helium carrier gas.
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in CDCl₃ to confirm structural integrity. Look for absence of alkene isomerization (e.g., Hept-2-enenitrile) via coupling constants (Jtrans1518 HzJ_{trans} \approx 15-18\ \text{Hz}) .
  • FT-IR Spectroscopy : Validate nitrile C≡N stretch at ~2240 cm⁻¹ and monitor for carbonyl contamination (~1700 cm⁻¹).

Advanced: How can contradictions in spectroscopic data for this compound degradation products be systematically resolved?

Methodological Answer:
Contradictions often arise from isomerization or matrix interference. A phased approach is recommended:

Hypothesis Testing : Compare experimental IR/GC-MS data against computational predictions (e.g., DFT simulations for vibrational modes) .

Controlled Replication : Repeat degradation studies under inert atmospheres to rule out oxidation artifacts.

Multi-Lab Validation : Share samples with independent labs using harmonized protocols to isolate methodological biases .
Example Contradiction: Discrepant 13^13C NMR shifts may stem from solvent polarity effects; test in DMSO-d₆ vs. CDCl₃.

Advanced: What experimental designs are optimal for assessing this compound’s organ-specific toxicity in vitro?

Methodological Answer:
Leverage tiered toxicological frameworks:

  • High-Throughput Screening (HTS) : Use HepG2 (liver) and BEAS-2B (lung) cell lines to identify IC₅₀ values via MTT assays. Include positive controls (e.g., acrylonitrile) .
  • Mechanistic Studies : Apply RNA-seq to identify dysregulated pathways (e.g., oxidative stress markers like NRF2).
  • Dose-Response Modeling : Fit data to Hill equations for threshold determination. Address variability via Bayesian hierarchical models .

Advanced: How can researchers address conflicting results in this compound’s reaction kinetics under varying solvent conditions?

Methodological Answer:
Resolve kinetic contradictions through:

Solvent Parameterization : Correlate rate constants (kk) with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) .

Isotopic Labeling : Use D2OD_2O or 18O^{18}O-labeled solvents to trace proton-transfer pathways.

Microkinetic Modeling : Integrate DFT-computed transition states with experimental Eyring plots to validate mechanisms .

Basic: What are the critical storage conditions to prevent this compound decomposition?

Methodological Answer:

  • Temperature : Store at -20°C in amber glass vials to retard photolytic cleavage.
  • Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Moisture Control : Use molecular sieves (3Å) in storage containers to prevent hydrolysis to carboxylic acids.

Advanced: What statistical approaches are recommended for analyzing dose-dependent neurotoxicity of this compound in animal models?

Methodological Answer:

  • Longitudinal Mixed Models : Account for intra-subject variability in neurobehavioral tests (e.g., rotarod performance).
  • Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to derive lower confidence limits (BMDL) for risk assessment .
  • Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes with phenotypic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.